molecular formula C6H6O4 B8794926 2-Hydroxy-6-(hydroxymethyl)-4h-pyran-4-one CAS No. 6328-86-5

2-Hydroxy-6-(hydroxymethyl)-4h-pyran-4-one

Cat. No. B8794926
Key on ui cas rn: 6328-86-5
M. Wt: 142.11 g/mol
InChI Key: MMCOZTBQUSQDDQ-UHFFFAOYSA-N
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Patent
US05443970

Procedure details

6-Bromomethyl-4-hydroxypyran-2-one (21.1 parts) was dissolved in a solution of sodium hydroxide (4.1 parts) in water (800 parts) at 20°-25° C. This solution was added over about 2 hours to a solution of sodium hydroxide (34.2 parts) in water (3200 parts) at 50° C.±3° C. The mixture was stirred for a further hour at 50° C. before acidifying with 35% hydrochloric acid and distilling off the bulk of the water at 50° C./20 mm. The mixture was cooled to 20° C. and insoluble material was filtered off. The filtrate was saturated with sodium chloride and then extracted with ethyl acetate (15×125 parts). The combined extracts were dried over magnesium sulphate and the solvent removed at 40° C./20 mm to give 4-hydroxy-6-hydroxymethylpyran-2-one (10.2 parts, 69%).
Name
6-Bromomethyl-4-hydroxypyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([OH:10])[CH:4]=1.Cl.[OH-:12].[Na+]>O>[OH:10][C:5]1[CH:4]=[C:3]([CH2:2][OH:12])[O:8][C:7](=[O:9])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
6-Bromomethyl-4-hydroxypyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=CC(O1)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling off the bulk of the water at 50° C./20 mm
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15×125 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed at 40° C./20 mm

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(OC(=C1)CO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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